
4-(2-fluoroethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoroethyl)-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluoroethyl)-1H-imidazole typically involves the nucleophilic substitution reaction of imidazole with 2-fluoroethyl halides under basic conditions. A common method includes the reaction of imidazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions: 4-(2-Fluoroethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-(2-ethyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
4-(2-Fluoroethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential anti-inflammatory and anticancer properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 4-(2-fluoroethyl)-1H-imidazole involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer progression.
相似化合物的比较
4-(2-Fluoroethyl)piperidine: Another fluorinated compound with similar structural features but different biological activity.
5-(2-Fluoroethyl)-4-methylthiazole: A thiazole derivative with a fluoroethyl group, used in different applications.
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A compound with cognitive-enhancing effects.
Uniqueness: 4-(2-Fluoroethyl)-1H-imidazole is unique due to its imidazole core, which is known for its versatility in forming hydrogen bonds and participating in various chemical reactions. The fluoroethyl group further enhances its chemical stability and biological activity, making it a valuable compound in research and industry.
属性
分子式 |
C5H7FN2 |
|---|---|
分子量 |
114.12 g/mol |
IUPAC 名称 |
5-(2-fluoroethyl)-1H-imidazole |
InChI |
InChI=1S/C5H7FN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8) |
InChI 键 |
JZXPXNPVTNCMAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)

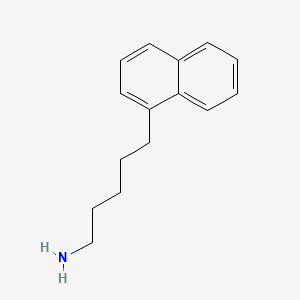
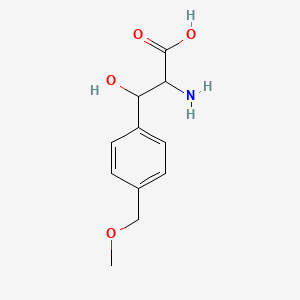
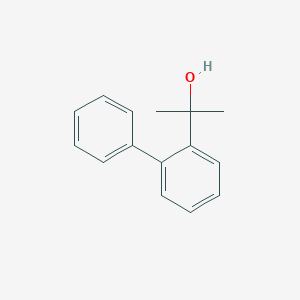
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
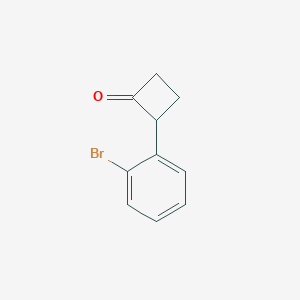
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
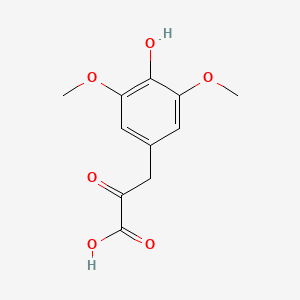
![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
